p‑Tolylthio‑Acetamide vs. 2‑Amino Warhead: Quantified Lipophilicity Shift Relative to PGL‑135
The target compound replaces the 2‑amino group of PGL‑135 with a 2‑(p‑tolylthio)acetamide moiety. Computed logP (clogP) for the target compound is estimated at 4.8 ± 0.4 (ChemDraw/Molinspiration), while the 2‑amino precursor PGL‑135 has a clogP of approximately 2.9 . This ~1.9 log-unit increase equates to roughly an 80‑fold enhancement in predicted octanol/water partition coefficient, directly altering membrane permeability and CNS penetration potential. PGL‑135 itself demonstrates an EC50 of 40 µM for huntingtin aggregation inhibition in R6/2 hippocampal slices [1].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 4.8 |
| Comparator Or Baseline | PGL‑135 (2‑amino‑4,7‑dimethylbenzothiazole), clogP ≈ 2.9 |
| Quantified Difference | ΔclogP ≈ +1.9 (≈80‑fold increase in partition coefficient) |
| Conditions | Computed using ChemDraw Professional / Molinspiration; experimental logP not available for target compound. |
Why This Matters
The substantial lipophilicity increase must be factored into any biological assay design or structure–activity relationship (SAR) program, as it predicts altered cellular uptake, protein binding, and blood–brain barrier permeability relative to the reference PGL‑135 series.
- [1] Heiser V, Engemann S, Bröcker W, et al. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease. Proc Natl Acad Sci USA. 2002;99(Suppl 4):16400-16406. View Source
